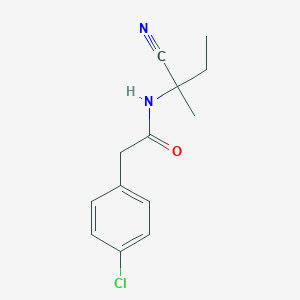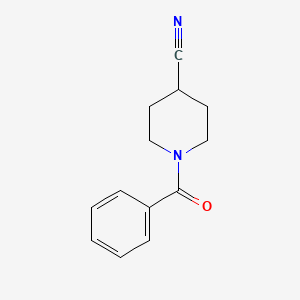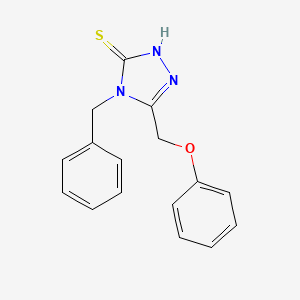
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. Specifically, the compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide can have a range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, the compound has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide in lab experiments is its versatility. The compound has been shown to have a range of potential applications, making it useful for studying a variety of biological processes. However, one limitation is that the compound can be difficult and time-consuming to synthesize, which may make it less practical for some research applications.
Orientations Futures
There are many potential future directions for research involving 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide. One area of interest is in the development of new treatments for neurological disorders, as the compound has shown promise in animal models of Parkinson's disease and Alzheimer's disease. Additionally, the compound may have potential applications in the treatment of cancer and other inflammatory diseases. Further research is needed to fully understand the mechanisms of action of the compound and to explore its potential applications in a range of research fields.
Méthodes De Synthèse
The synthesis method for 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide involves the reaction of 3-(thiophen-2-yl)isoxazol-5-amine with phenyl isocyanate, followed by the addition of sodium azide and subsequent reduction with sodium borohydride. The resulting compound is then treated with 5-chloro-1H-tetrazole and the product is purified through column chromatography.
Applications De Recherche Scientifique
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide has been shown to have a range of potential applications in scientific research. One area of interest is in the study of neurological disorders, as the compound has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, the compound has been studied for its potential anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
2-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-15(14-17-20-21(18-14)10-5-2-1-3-6-10)16-13-9-11(19-23-13)12-7-4-8-24-12/h1-9H,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSTPYUIGXZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide](/img/structure/B2908750.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide](/img/structure/B2908754.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2908755.png)
![3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2908757.png)


![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)

![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)
![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)
![3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole](/img/structure/B2908772.png)